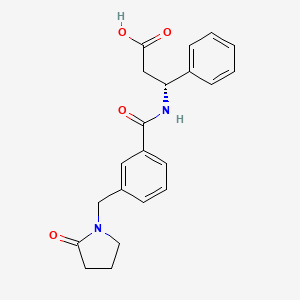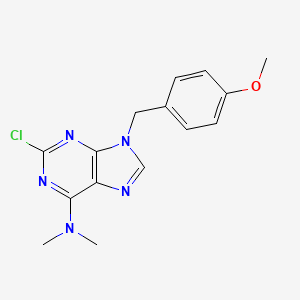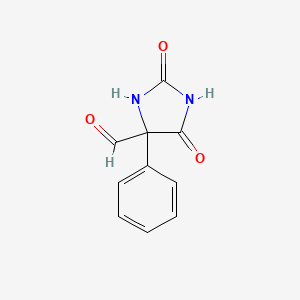
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃. It is characterized by the presence of an imidazolidine ring substituted with a phenyl group and an aldehyde functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde typically involves the reaction of phenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the imidazolidine ring. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification: Using recrystallization or chromatography techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C.
Major Products Formed
Oxidation: 2,5-Dioxo-4-phenylimidazolidine-4-carboxylic acid.
Reduction: 2,5-Dioxo-4-phenylimidazolidine-4-methanol.
Substitution: 2,5-Dioxo-4-(4-nitrophenyl)imidazolidine-4-carbaldehyde.
Aplicaciones Científicas De Investigación
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site and preventing substrate access.
Modulation of receptor function: By interacting with receptor sites and altering signal transduction pathways.
Comparación Con Compuestos Similares
2,5-Dioxo-4-phenylimidazolidine-4-carbaldehyde can be compared with other similar compounds, such as:
2,5-Dioxo-4-methylimidazolidine-4-carbaldehyde: Differing by the presence of a methyl group instead of a phenyl group.
2,5-Dioxo-4-ethylimidazolidine-4-carbaldehyde: Differing by the presence of an ethyl group instead of a phenyl group.
Uniqueness
The presence of the phenyl group in this compound imparts unique chemical properties, such as increased aromaticity and potential for electrophilic aromatic substitution reactions. This makes it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
6952-40-5 |
|---|---|
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2,5-dioxo-4-phenylimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H8N2O3/c13-6-10(7-4-2-1-3-5-7)8(14)11-9(15)12-10/h1-6H,(H2,11,12,14,15) |
Clave InChI |
RGFCKUHPUDMQGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
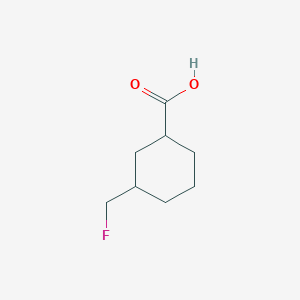
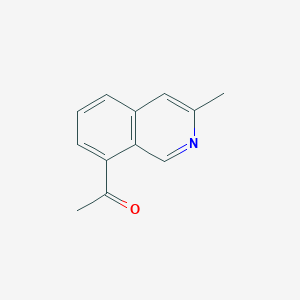

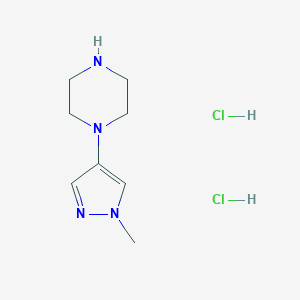
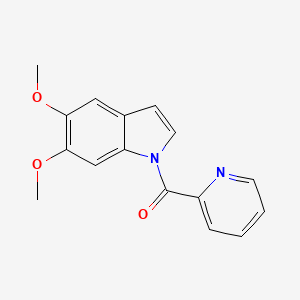
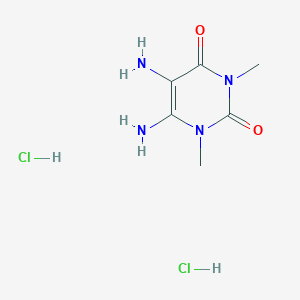

![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)

![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)
